1-Chloro-3-cyclopropylbenzene

Description

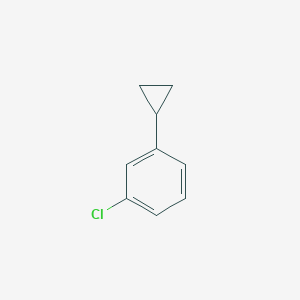

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-cyclopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNVVDKAAZRUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500842 | |

| Record name | 1-Chloro-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19714-74-0 | |

| Record name | 1-Chloro-3-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of 1 Chloro 3 Cyclopropylbenzene Transformations

Fundamental Reaction Mechanisms

The initiation of reactions involving arylcyclopropanes like 1-chloro-3-cyclopropylbenzene frequently proceeds through pathways that activate the molecule by altering its electronic state. These activations render the otherwise stable cyclopropane (B1198618) ring susceptible to cleavage and functionalization.

A pivotal strategy for the functionalization of arylcyclopropanes involves the formation of arylcyclopropane radical cations. rsc.orgresearchgate.net This is typically achieved through a single-electron transfer (SET) from the electron-rich aromatic ring. rsc.orgacs.org The generation of this radical cation is a critical activation step; it significantly weakens the adjacent Cα–Cβ bonds of the cyclopropane ring. rsc.orgresearchgate.net The bond dissociation energy (BDE) of the Cα–Cβ bond can decrease by over 30 kcal/mol upon conversion from the neutral cyclopropane to its radical cation form. researchgate.net

This electronic perturbation delocalizes the positive charge across the aromatic system and makes the cyclopropyl (B3062369) carbon atoms electrophilic. nih.gov The resulting reactive intermediate is primed for subsequent reactions, most notably nucleophilic attack. researchgate.netnih.gov The attack of a nucleophile on a cyclopropyl carbon of the radical cation induces the cleavage of the strained ring, typically leading to the formation of a more stable benzylic radical intermediate. acs.orgthieme-connect.com This benzylic radical can then be trapped or undergo further oxidation to a carbocation, opening pathways for a diverse range of functionalizations. thieme-connect.combeilstein-journals.org Trapping experiments and radical clock experiments have provided evidence supporting the involvement of these benzylic radical intermediates. rsc.org

The generation of the crucial radical cation intermediate is accomplished through electron transfer processes, primarily via photoredox catalysis or electrochemical oxidation. rsc.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for initiating these transformations under mild conditions. rsc.orgnih.gov In a typical cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron oxidant. This excited catalyst can then oxidize the arylcyclopropane substrate to its radical cation, initiating the ring-opening cascade. acs.orgnih.gov This method has been successfully applied to a variety of ring-opening functionalizations, including oxo-aminations, fluoroallylations, and oxy-pyridylations. acs.orgnih.govthieme-connect.com

Electrochemical Oxidation: An alternative, oxidant-free approach is anodic oxidation. rsc.orgresearchgate.net In this method, the arylcyclopropane is directly oxidized at an anode to form the radical cation intermediate. beilstein-journals.org This electrochemical approach avoids the need for chemical oxidants and allows for precise control over the reaction's driving force. It has been effectively used for C-C bond cleavage and 1,3-difunctionalization reactions, such as 1,3-difluorination. researchgate.netbeilstein-journals.org

The following table summarizes representative oxidative functionalization reactions of arylcyclopropanes.

| Arylcyclopropane Substrate | Reagents/Conditions | Product Type | Reference |

| Phenylcyclopropane | Pyrazole, O₂, Photocatalyst | β-Pyrazyl Ketone | nih.gov |

| Phenylcyclopropane | Et₃N·3HF, Electrolysis | 1,3-Difluoro-1-phenylpropane | researchgate.net |

| 4-Methoxyphenylcyclopropane | 4-Cyanopyridine, Carboxylic Acid, Photocatalyst | 1,3-Oxypyridylated Alkane | acs.org |

| Arylcyclopropanes | Azine N-oxides, Visible Light | β-Pyridyl Ketones | rsc.orgrsc.org |

Radical Cation Intermediates and Their Reactivity Profiles in Arylcyclopropanes

Ring-Opening Dynamics of the Cyclopropyl Moiety

The cleavage of the cyclopropane ring is the central event in the functionalization of this compound. The specific pathway of this ring-opening dictates the final product structure and is highly dependent on the reaction conditions and the nature of the activating species.

The cyclopropane ring can be opened under acidic conditions through electrophilic addition. Lewis acids, such as boron trichloride (B1173362) (BCl₃), can mediate ring-opening reactions to form valuable arylboron compounds. Protic acids can also catalyze the cleavage. The mechanism generally involves the protonation of the cyclopropane ring, which behaves as a weak nucleophile, or the coordination of a Lewis acid. This activation step is followed by a nucleophilic attack that cleaves one of the C-C bonds. grafiati.com The process can proceed through an S_N1-like pathway, involving a discrete carbocation intermediate, or a more concerted S_N2-like mechanism where the nucleophile attacks as the bond breaks. nih.gov The stability of the potential resulting carbocation is a significant factor in determining the regiochemical outcome of the ring-opening. grafiati.comcanterbury.ac.nz

In the context of oxidative functionalization, ring-opening is triggered by the initial single-electron oxidation of the aryl ring. rsc.org The resulting radical cation intermediate is susceptible to nucleophilic attack. nih.govresearchgate.net The accepted mechanism often involves a three-electron S_N2-type reaction where a nucleophile attacks one of the benzylic carbons of the cyclopropane ring. rsc.orgbeilstein-journals.org This nucleophilic attack prompts the cleavage of the distal C-C bond of the cyclopropane, relieving the ring strain and generating a stable benzylic radical intermediate. thieme-connect.combeilstein-journals.org This radical can then be further oxidized at the anode or by the photocatalyst system to a benzylic carbocation, which is subsequently trapped by a second nucleophile to yield a 1,3-difunctionalized product. researchgate.netbeilstein-journals.org Molecular oxygen can also participate, serving as both an oxidant and an oxygen source to form ketone products. nih.gov

Controlling the regiochemistry (which C-C bond breaks) and stereochemistry of the ring-opening is crucial for synthetic applications.

Regioselectivity: In unsymmetrically substituted arylcyclopropanes, the site of the initial nucleophilic attack is governed by electronic effects. For arylcyclopropanes bearing different substituents on the aromatic rings, the nucleophile preferentially attacks the cyclopropane carbon attached to the more electron-donating aryl group. nih.gov This is because the positive charge of the radical cation intermediate is better stabilized at that position. nih.gov Therefore, for a substrate like this compound, the electronic properties of the chloro substituent would influence the regiochemical outcome in competitive reactions.

Stereochemistry: The stereochemical outcome of the ring-opening can provide insight into the reaction mechanism. In many photoredox-catalyzed reactions, a high degree of stereospecificity is observed, which supports an S_N2-type nucleophilic ring-opening pathway. nih.gov However, in other cases, particularly with substrates that can form more stable or longer-lived radical cations, a loss of stereochemistry can occur, suggesting some character of an S_N1-like pathway with a more freely rotating intermediate. nih.govvt.edu The choice of catalyst, nucleophile, and substrate all play a role in determining the stereochemical fidelity of the transformation. snnu.edu.cn

The table below illustrates the regioselectivity observed in the ring-opening of an unsymmetrical arylcyclopropane.

| Substrate | Nucleophile | Major Regioisomer | Rationale | Reference |

| 1-(4-Methoxyphenyl)-2-phenylcyclopropane | Pyrazole | Attack at the carbon bearing the 4-methoxyphenyl (B3050149) group | The electron-donating methoxy (B1213986) group better stabilizes the positive charge in the radical cation intermediate. | nih.gov |

Oxidative Ring-Opening Pathways

Theoretical and Computational Chemistry Insights

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical transformations involving this compound. These methods allow for the exploration of reaction mechanisms, the prediction of molecular properties, and the analysis of structural features that govern reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an essential method for elucidating the mechanisms of complex organic reactions. For transformations involving arylcyclopropanes, DFT calculations offer insights into reaction energy profiles, the structures of transient intermediates, and the geometries of transition states.

Studies on the functionalization of arylcyclopropanes have utilized DFT to map out potential energy surfaces for various transformations. For instance, in reactions involving single-electron oxidation, DFT calculations help to distinguish between different possible pathways, such as C–C bond cleavage versus C–H bond activation. epfl.ch Computational investigations have shown that the reaction pathway can be highly dependent on the substitution pattern of the aryl ring. epfl.ch For a typical arylcyclopropane, the formation of a radical cation is often followed by ring-opening, as this relieves the inherent strain of the three-membered ring. epfl.ch

DFT calculations have also been instrumental in comparing radical versus ionic mechanistic pathways. In some silylboronate-mediated cross-coupling reactions, which can utilize aryl chlorides, DFT results have suggested that an ionic pathway may be more plausible than a radical pathway, despite experimental observations that point towards the involvement of radical species. nih.govrsc.org These computational models calculate the Gibbs free energies for proposed intermediates and transition states, helping to identify the most energetically favorable route. For example, a proposed mechanistic pathway for a silylboronate-mediated coupling reaction calculated a Gibbs energy barrier of 16.1 kcal mol⁻¹ for a key transition state, supporting the feasibility of an ionic mechanism. rsc.org

Furthermore, DFT has been used to investigate the role of catalysts and solvents in these reactions. In the BCl₃-mediated ring-opening 1,3-arylboration of arylcyclopropanes, a stepwise mechanism is proposed where BCl₃ coordinates to the cyclopropane ring to generate a zwitterionic intermediate, which is then attacked by an arene nucleophile. nih.gov Similarly, control experiments and DFT calculations have been used to probe the mechanism of photoinduced desulfurizing chlorination reactions, suggesting the formation of a chlorine radical-thioether as a key step. rsc.org

Table 1: Calculated Energetics for Competing Reaction Pathways of Arylcyclopropane Radical Cations

| Substrate | Pathway | ΔG‡ (kcal/mol) | Reaction Outcome | Reference |

|---|---|---|---|---|

| p-Methoxy-cyclopropylbenzene | C-C Activation | 10.7 | Ring-opening | epfl.ch |

| p-Methoxy-cyclopropylbenzene | C-H Activation | 16.0 | C-H Functionalization | epfl.ch |

| 2,6-Dimethyl-cyclopropylbenzene | C-C Activation | 14.8 | Ring-opening | epfl.ch |

| 2,6-Dimethyl-cyclopropylbenzene | C-H Activation | 0.2 | C-H Functionalization | epfl.ch |

This table is generated based on data for analogous compounds and illustrates the utility of DFT in predicting reaction selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound and predicting its reactivity. These calculations provide information on electron distribution, orbital energies, and bond dissociation energies, which are key determinants of chemical behavior.

Computational models such as Quantitative Structure-Property Relationship (QSPR) and quantum chemistry can be used to predict reactivity by calculating parameters like bond dissociation energies and electron distribution. For example, the C-Cl bond dissociation energy is a critical parameter for predicting the feasibility of cross-coupling reactions at that position. Time-dependent DFT (TD-DFT) calculations can be employed to understand the photophysical properties, such as ultraviolet absorption characteristics and electronic excitation energies. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful, as they relate to the molecule's ability to act as an electron donor or acceptor, respectively, thus predicting its behavior in various chemical reactions.

High-level composite methods like Gaussian-4 (G4) and W1BD can be used to accurately calculate thermochemical properties such as the gas-phase standard state enthalpy of formation (ΔfH°(g)). acs.org These calculations, based on an atomization approach, provide fundamental data that underpins the understanding of the molecule's stability. acs.org

Conformational Analysis and its Influence on Reaction Outcomes

The three-dimensional structure and conformational preferences of this compound play a crucial role in determining its reactivity. The orientation of the cyclopropyl group relative to the benzene (B151609) ring can significantly influence the orbital overlap and steric environment, thereby dictating the outcome of chemical reactions.

Arylcyclopropanes can exist in two primary conformations: the "bisected" and the "perpendicular". unl.ptcdnsciencepub.com

In the bisected conformation , the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, with one C-H bond of the cyclopropyl group lying in the plane of the aromatic ring. This conformation allows for maximum overlap between the Walsh orbitals of the cyclopropane and the π-system of the benzene ring. epfl.ch

In the perpendicular conformation , the plane of the cyclopropyl ring is aligned with the benzene ring.

For unsubstituted cyclopropylbenzene (B146485), the bisected conformer is generally the preferred, more stable ground state. epfl.chcdnsciencepub.com However, the introduction of substituents on the benzene ring can alter this preference. The presence of bulky ortho-substituents can cause steric hindrance with the cyclopropyl ring, making the perpendicular conformation more energetically favorable. epfl.chcdnsciencepub.com

This conformational preference has been shown to directly control reaction selectivity. Computational studies on arylcyclopropane radical cations have revealed that the bisected conformation facilitates C-C bond activation and subsequent ring-opening, due to the effective electronic communication between the two rings. epfl.ch Conversely, when steric hindrance forces the molecule into a perpendicular conformation, the overlap between the rings' orbitals is minimized. epfl.ch This change can favor C-H bond activation on the cyclopropyl ring, as the C-C bonds are strengthened and an interaction between the benzene π-system and the C-H σ* orbital may be enabled. epfl.ch Therefore, the conformational state, dictated by the substitution pattern, can act as a switch between ring-opening and C-H functionalization pathways. epfl.ch

The barrier to rotation about the cyclopropyl-aryl bond is generally low, on the order of a few kJ/mol for simple cyclopropylbenzenes, allowing for free rotation at room temperature. unl.ptcdnsciencepub.com However, this barrier can increase significantly with the introduction of ortho substituents. cdnsciencepub.com

Table 2: Conformational Preferences of Substituted Cyclopropylbenzenes

| Compound | Substituents | Preferred Conformation | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|---|

| Cyclopropylbenzene | None | Bisected | 8.4 ± 1.3 | cdnsciencepub.com |

| 2-Cyclopropyl-1,3-dimethylbenzene | Two ortho-methyl groups | Perpendicular | 6.4 | cdnsciencepub.com |

This table presents data for analogous compounds to illustrate the principles of conformational analysis.

Advanced Reactivity and Functionalization of 1 Chloro 3 Cyclopropylbenzene

Carbon-Carbon Bond Forming Reactions

The presence of an aryl chloride allows 1-chloro-3-cyclopropylbenzene to participate in numerous cross-coupling reactions, a cornerstone of modern C-C bond formation.

Palladium-catalyzed cross-coupling reactions are highly effective for functionalizing the C-Cl bond of this compound. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. libretexts.org For a substrate like this compound, this reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple it with a boronic acid or ester. organic-chemistry.orgsemanticscholar.org The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of ligand, such as SPhos or tricyclohexylphosphine, and catalyst, like Pd(OAc)₂, is crucial for achieving high yields, particularly with less reactive aryl chlorides. organic-chemistry.orgnih.gov

Iron-catalyzed cross-coupling has emerged as a more sustainable and economical alternative to palladium-based systems. researchgate.net While specific examples for this compound are not extensively documented, the general methodology involves the use of an inexpensive iron salt, such as Fe(NO₃)₃, to catalyze the arylation of C-H bonds with arylboronic acids. researchgate.net These reactions, however, can sometimes require longer reaction times and may face challenges with regioselectivity. researchgate.net

The Buchwald-Hartwig amination, another key Pd-catalyzed reaction, demonstrates the reactivity of the C-Cl bond for C-N bond formation. nih.govscispace.com This reaction couples aryl halides with amines and, while not a C-C bond-forming reaction, its mechanism and conditions are informative for understanding the potential of this compound in related cross-coupling transformations. google.comchemspider.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Pd(OAc)₂ / SPhos | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds; tolerant of many functional groups. libretexts.orgorganic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP or Xantphos | Forms C(sp²)-N bonds; crucial for synthesis of anilines and derivatives. scispace.comgoogle.com |

The direct participation of the aromatic ring or the cyclopropyl (B3062369) group of this compound in conventional cycloaddition reactions, such as Diels-Alder, is generally not observed due to the high stability of the aromatic system and the saturated nature of the cyclopropane (B1198618). However, the synthesis of the cyclopropane ring itself often involves a [2+1] cycloaddition as a key step. thieme-connect.de Methodologies like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of a corresponding styrene (B11656) derivative are common synthetic routes. nih.gov While not a reaction of the title compound, this highlights the importance of cycloaddition chemistry in accessing the arylcyclopropane motif.

A novel strategy for forming C(sp³)–C(sp³) bonds involves the cross-coupling of alkyl halides with aryl alkanes mediated by a silylboronate. rsc.orgrsc.orgresearchgate.net This transition-metal-free method utilizes a silylboronate (e.g., Et₃SiBpin) and a base like KOtBu to drive a radical process that cleaves C-F and C-H bonds. researchgate.net Although developed for alkyl and aryl fluorides, this methodology is also suitable for other alkyl halides, including chlorides. rsc.orgrsc.org In the context of this compound, this chemistry could theoretically be adapted. For instance, a derivative bearing an alkyl halide on the cyclopropyl ring could couple with an aryl alkane, or the aryl chloride itself could potentially engage in related radical C-H functionalization pathways under similar activating conditions.

Cycloaddition Reactions and Their Synthetic Utility

Selective Functionalization of the Halogen and Cyclopropyl Moieties

The distinct reactivity of the C-Cl bond and the cyclopropyl ring allows for selective transformations at either site.

Nucleophilic Aromatic Substitution (SNAr): The direct replacement of the chlorine atom on this compound by a nucleophile is challenging. SNAr reactions require the aromatic ring to be highly electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com The cyclopropyl group is an electron-donating group, which activates the ring toward electrophiles but deactivates it for nucleophilic attack. unl.pt Therefore, forcing conditions would be necessary to achieve nucleophilic substitution, and such reactions are not common for this substrate.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome is dictated by the combined directing effects of the two substituents.

The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The cyclopropyl group is an activating, ortho, para-director due to the ability of its bent C-C bonds to conjugate with and donate electron density to the π-system. unl.pt

The positions on the ring relative to the existing substituents are C2 (ortho to Cl, ortho to cyclopropyl), C4 (para to Cl), C5 (meta to both), and C6 (ortho to Cl, meta to cyclopropyl). The activating effect of the cyclopropyl group and the directing alignment of both groups will favor substitution at positions C2, C4, and C6 over C5. The precise ratio of products would depend on the specific electrophile and reaction conditions, with sterics potentially disfavoring the C2 position.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Relation to Chloro | Relation to Cyclopropyl | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho | Ortho | Activated |

| C4 | Para | Meta | Activated |

| C5 | Meta | Meta | Deactivated |

| C6 | Ortho | Meta | Activated |

C-H Bond Activation: Direct functionalization of aromatic C-H bonds offers an atom-economical alternative to cross-coupling reactions. Dirhodium catalysts, for example, have been shown to facilitate the mild amination of C-H bonds on various aromatic compounds. nih.govscispace.com For this compound, such a reaction would be governed by the electronic and steric environment of each C-H bond, with the activating cyclopropyl group likely directing the functionalization to its ortho positions (C2 and C4). nih.gov

C-C Bond Activation: The strained three-membered ring of the cyclopropyl group is susceptible to C-C bond activation and ring-opening reactions, often catalyzed by transition metals like rhodium (Rh). nih.govacs.orgosti.gov Studies on cyclopropylbenzene (B146485) show that Rh nanoparticles can catalyze hydrogenation and ring-opening at room temperature to selectively form linear alkylbenzene products. nih.govacs.org The presence of electron-donating groups on the cyclopropane ring can enhance the rate of this transformation. nih.govosti.gov Furthermore, catalytic systems using aryl iodides can achieve oxidative 1,3-difunctionalization of the cyclopropyl group, demonstrating that the C-C bonds can be selectively cleaved to install new functionalities. nih.gov For this compound, such reactions would lead to the formation of 1-chloro-3-(1,3-difunctionalpropyl)benzene derivatives.

Nucleophilic and Electrophilic Substitution Strategies on the Aromatic Ring and Alkyl Halide

Derivatization via Organometallic Intermediates

The derivatization of this compound and related arylcyclopropanes through organometallic intermediates represents a powerful strategy for C-C and C-heteroatom bond formation. These transformations leverage the inherent ring strain of the cyclopropyl group, which, upon activation, facilitates ring-opening reactions to yield 1,3-difunctionalized products. The use of organometallic species, particularly those involving boron, allows for controlled and selective functionalization pathways that are otherwise challenging to achieve with simply substituted arylcyclopropanes. rsc.orgrsc.org

Boron-Mediated Functionalization (e.g., 1,3-Arylboration, Hydroboration)

Boron-based reagents have emerged as highly effective mediators for the ring-opening functionalization of arylcyclopropanes. These methods typically proceed through an electrophilic activation mechanism, leading to the formation of versatile organoboron intermediates. nih.govrsc.org

1,3-Arylboration

A significant advancement in this area is the ring-opening 1,3-arylboration of arylcyclopropanes using boron trichloride (B1173362) (BCl₃) in the presence of arene nucleophiles. rsc.orgscispace.com This reaction provides a direct route to 3,3-diaryl-propyl boronic esters, which are valuable synthetic building blocks. nih.gov The reaction is proposed to occur in a stepwise manner. Initially, the Lewis acidic BCl₃ interacts with the arylcyclopropane to generate a zwitterionic intermediate, which evolves into a benzylic cation. nih.govrsc.org This cation is then trapped by a nucleophilic arene molecule. Subsequent treatment with pinacol (B44631) and a base, such as triethylamine, furnishes the stable pinacol boronate ester product. scispace.com

The choice of boron halide is critical; BCl₃ was found to be optimal, whereas reagents like BBr₃ tended to promote the formation of allylbenzene (B44316) as a byproduct. rsc.orgscispace.com Reaction conditions, such as temperature and stoichiometry, are also crucial for maximizing the yield of the desired 1,3-arylborated product. rsc.org

Table 1: BCl₃-Mediated 1,3-Arylboration of Cyclopropylbenzene (Model Substrate)

| Entry | Borane Reagent | Temperature (°C) | Time (h) | Yield of 2a (%) |

|---|---|---|---|---|

| 1 | BCl₃ | Room Temp | - | Low (Allylbenzene main product) |

| 2 | BCl₃ | -30 | - | 11 |

| 3 | BBr₃ | -30 | - | 0 |

| 4 | BCl₃ | -30 | 48 | 45 |

| 5 | BCl₃ (5 equiv.) | -30 | 48 | 81 |

Data derived from studies on cyclopropylbenzene as a model for arylcyclopropanes. rsc.orgscispace.com

Hydroboration

Related to arylboration is the 1,3-hydroboration of arylcyclopropanes. This transformation introduces a hydrogen atom and a boryl group across the 1,3-positions of the opened cyclopropane ring. Seminal work has shown that boron tribromide (BBr₃) in the presence of a silane (B1218182) reducing agent like PhSiH₃ can achieve this transformation. rsc.orgnih.govrsc.org Like the hydroboration-oxidation of alkenes, this reaction provides a pathway to functionalize the terminal carbon of the resulting propyl chain. wikipedia.org

Formal 1,3-Oxy Arylation and 1,3-Amino Arylation of Arylcyclopropanes

The organoboron intermediates generated from the 1,3-arylboration are highly versatile and can be derivatized in a one-pot fashion to achieve formal 1,3-oxy arylation and 1,3-amino arylation. nih.govrsc.org This two-step sequence, starting from the arylcyclopropane, allows for the efficient construction of complex 1,3-difunctionalized molecules that would be difficult to synthesize using other methods. rsc.orgscispace.com

Formal 1,3-Oxy Arylation

Formal 1,3-Amino Arylation

Similarly, the C-B bond can be converted into a C-N bond. Treatment of the intermediate generated after arylboration with an azide (B81097), such as benzyl (B1604629) azide, followed by an appropriate workup, leads to the formation of a secondary amine. rsc.org This sequence represents a formal 1,3-amino arylation of the arylcyclopropane. The resulting 3,3-diaryl-propylamine framework is a structural motif present in some pharmaceutical compounds, highlighting the synthetic utility of this methodology. rsc.orgscispace.com

Table 2: One-Pot Derivatization of Arylcyclopropane via 1,3-Arylboration

| Transformation | Reagents for Second Step | Final Product |

|---|---|---|

| Formal 1,3-Oxy Arylation | 2M NaOH / 30% H₂O₂ | 3,3-Diarylpropan-1-ol |

| Formal 1,3-Amino Arylation | Benzyl azide (PhCH₂N₃) | N-Benzyl-3,3-diarylpropan-1-amine |

Reaction conditions based on a model system using cyclopropylbenzene and toluene (B28343). rsc.orgresearchgate.net

Strategies for Further Synthetic Diversification

The products obtained from the boron-mediated functionalization of this compound serve as versatile platforms for further synthetic diversification. The presence of multiple functional handles—the chloro-substituent on the aromatic ring and the newly installed boronic ester, hydroxyl, or amino group—allows for a wide array of subsequent modifications.

Diversification of Boronic Esters: The 3,3-diaryl-propyl boronic esters are ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the terminal position of the propyl chain, further extending the molecular framework.

Diversification of Alcohols: The 3,3-diarylpropan-1-ol products from 1,3-oxy arylation can be readily oxidized to the corresponding aldehydes or carboxylic acids. The hydroxyl group can also be converted into a good leaving group (e.g., tosylate or mesylate) to enable nucleophilic substitution reactions or elimination to form an alkene.

Diversification of Amines: The secondary amines produced via 1,3-amino arylation are amenable to a host of standard transformations, including N-alkylation, N-acylation, and sulfonylation, providing access to a diverse library of substituted amine derivatives. rsc.org

Aryl Chloride Functionalization: The chloro-substituent on the original benzene ring remains intact throughout these transformations and is available for orthogonal functionalization, primarily through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are fundamental in modern synthetic chemistry. nih.gov

These multi-directional diversification strategies underscore the synthetic power of using organometallic intermediates to unlock the reactivity of the cyclopropane ring in substrates like this compound. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Allylbenzene |

| Benzyl azide |

| Boron trichloride |

| Boron tribromide |

| Cyclopropylbenzene |

| Hydrogen peroxide |

| Pinacol |

| Sodium hydroxide |

| Toluene |

Role of 1 Chloro 3 Cyclopropylbenzene As a Key Organic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The distinct reactivity of its functional groups makes 1-chloro-3-cyclopropylbenzene a valuable intermediate in target-oriented synthesis. The cyclopropylarene moiety is a structural motif found in numerous biologically active compounds and natural products, prized for its unique conformational, steric, and electronic characteristics. unl.ptresearchgate.net

This compound serves as a foundational precursor for a variety of chemical scaffolds. The chlorine atom on the benzene (B151609) ring is a key functional group for derivatization. It can be substituted by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Heck reactions), which are pivotal methods for forming new carbon-carbon or carbon-heteroatom bonds. biosynth.comsmolecule.com This allows for the attachment of diverse molecular fragments to the cyclopropylbenzene (B146485) core.

Furthermore, the arylcyclopropane unit itself is more stable to metabolism by certain enzymes, such as cytochrome P450, compared to other groups like methyl ethers. unl.pt This metabolic stability makes it a desirable scaffold in the design of therapeutic agents. The synthesis of complex molecules often involves a modular approach, where building blocks like this compound are systematically assembled to create a final target with specific properties. acs.org Its use as an intermediate is noted in the synthesis of pharmaceuticals and agrochemicals, where the final molecular structure is tailored for a specific biological pathway or target. evitachem.com

The rigid structure of the cyclopropane (B1198618) ring is a significant feature for enabling stereochemical control in synthesis. Cyclopropanes can be used to "lock" a molecule into a specific bioactive conformation, which can lead to a substantial increase in potency and selectivity for its biological target. unl.pt While this compound itself is not chiral, it can be a substrate in reactions that generate chiral centers with high diastereoselectivity. acs.org

For instance, reactions that modify the cyclopropane ring or the substituents attached to it can create one or more stereocenters. The development of methods for the asymmetric synthesis of 1,2,3-substituted cyclopropanes highlights the importance of this motif in building complex chiral molecules. acs.org The defined spatial arrangement of the cyclopropyl (B3062369) group relative to the benzene ring influences the approach of reagents, which can be exploited to control the stereochemical outcome of subsequent reactions. This is crucial in chiral synthesis, where the precise three-dimensional arrangement of atoms is essential for biological activity.

Precursor for Diverse Chemical Scaffolds in Target-Oriented Synthesis

Emerging Applications in Materials Science and Specialized Chemical Synthesis

Beyond its role in medicinal chemistry, this compound and related structures are finding applications in the development of advanced materials. The incorporation of strained rings and specific functional groups into larger molecules can impart unique physical and chemical properties.

Chlorinated aromatic compounds are integral to the production of high-performance polymers, lending attributes such as enhanced thermal stability and chemical resistance. The rigid nature of the cyclopropane ring, when incorporated into a polymer backbone, can also contribute to improved thermal properties. For example, copolymers that include a rigid cyclopropane moiety have been shown to exhibit higher glass transition temperatures. vulcanchem.com

The pyrolysis of fiber-reinforced composite materials used in military vehicles has shown that cyclopropylbenzene is a constituent of the resin formulation, indicating its role in creating robust materials designed to withstand extreme conditions. dtic.mil Similarly, related strained-ring systems like benzocyclobutene (BCB) are well-known for their use in creating high-performance thermoset resins for the microelectronics industry, valued for their low dielectric constant and high-temperature stability. researchgate.net This suggests the potential for cyclopropyl-functionalized aromatics like this compound to be used in the synthesis of specialized polymers and resins where thermal and mechanical stability are critical.

The unique structure of this compound allows for its use in creating tailored molecular architectures for specific functions in materials science and specialized chemical synthesis. evitachem.comevitachem.com The combination of a reactive chloro group suitable for cross-coupling and a stable, conformationally restricted cyclopropyl group makes it a unique design element. unl.ptbiosynth.com

In materials science, these features can be leveraged to synthesize molecules with specific electronic or photophysical properties. The cyclopropyl group can influence the conjugation within an aromatic system, and the chlorine atom provides a site for linking the molecule into larger assemblies or onto surfaces. This is valuable in developing advanced materials for electronics or as chemical probes for studying biochemical interactions. evitachem.com The ability to precisely control the synthesis and functionalization of such building blocks is fundamental to the bottom-up construction of novel materials with functions designed at the molecular level.

Future Directions and Perspectives in 1 Chloro 3 Cyclopropylbenzene Research

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The synthetic utility of 1-Chloro-3-cyclopropylbenzene is intrinsically linked to the catalytic systems available for its transformation. Future research will heavily focus on creating novel catalysts that offer superior performance over current methods.

Key areas of development will likely include:

Advanced Palladium Catalysts: While palladium-catalyzed cross-coupling reactions are standard, next-generation systems will aim for lower catalyst loadings, broader substrate scope, and milder reaction conditions. Research into bi-aryl phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and palladacycle precatalysts could lead to catalysts that are more resistant to deactivation and capable of selectively activating the C-Cl bond in the presence of the cyclopropyl (B3062369) ring. researchgate.net

Earth-Abundant Metal Catalysis: A significant shift towards sustainability involves replacing precious metals like palladium with earth-abundant alternatives such as iron, cobalt, and copper. uni-regensburg.de Iron-based catalysts, for instance, are gaining traction for C-C bond formation and could be developed for cross-coupling reactions of this compound. nih.gov Similarly, cobalt catalysts have shown promise in asymmetric cyclopropanation and could be adapted for other transformations. uni-regensburg.deethz.ch

Gold-Catalyzed Transformations: Gold catalysis has emerged as a powerful tool for unique transformations. tesisenred.net Future work could explore gold(I)-catalyzed reactions that activate the cyclopropyl ring or participate in novel coupling reactions, potentially offering chemo- and stereo-selectivity profiles that are complementary to other metals. tdx.cat

Photoredox Catalysis: Light-mediated catalysis offers a green and powerful method for generating reactive intermediates under mild conditions. rsc.org Developing photoredox systems using iridium, ruthenium, or organic dyes could unlock new reaction pathways for this compound, such as C-H functionalization or novel coupling strategies that are not accessible through thermal methods.

| Catalytic System | Potential Advantages | Research Focus | Relevant Reaction Types |

|---|---|---|---|

| Palladium-NHC Complexes | High stability, broad functional group tolerance | Ligand design for lower catalyst loading | Suzuki, Heck, Buchwald-Hartwig Coupling |

| Iron Halide Catalysts | Low cost, environmentally benign | Improving selectivity and reaction scope | Cross-coupling, C-H Functionalization researchgate.net |

| Cobalt-Salen Complexes | Potential for asymmetric catalysis | Development for non-cyclopropanation reactions | Asymmetric Synthesis, Redox Reactions ethz.ch |

| Gold(I)-Phosphine Complexes | Unique reactivity, mild conditions | Exploring retro-Buchner and other rearrangements | Cycloisomerization, Addition Reactions tesisenred.net |

| Iridium Photoredox Catalysts | Access to radical pathways, high energy efficiency | Substrate scope expansion, combination with other catalysts | Radical Addition, C-H Arylation |

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. vapourtec.com These technologies offer enhanced safety, scalability, and reproducibility, making them ideal for the synthesis and derivatization of this compound. wuxiapptec.com

Future integration will likely involve:

Automated High-Throughput Experimentation: Automated platforms can rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal parameters for reactions involving this compound. vapourtec.com This accelerates the discovery of new transformations and the optimization of existing ones.

Telescoped and Multistep Flow Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. mpg.de This could be applied to a multi-step sequence starting from simple precursors to generate complex derivatives of this compound, significantly reducing waste and synthesis time. chemrxiv.org

On-Demand Manufacturing: Flow reactors, with their small footprint and precise control, enable the on-demand production of specific quantities of this compound or its derivatives. This is particularly valuable in pharmaceutical research where small amounts of many different compounds are often required for screening.

| Parameter | Batch Chemistry | Flow Chemistry | Anticipated Benefit for this compound |

|---|---|---|---|

| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, superior heat and mass transfer wuxiapptec.com | Safer handling of potentially energetic or hazardous reactions. |

| Scalability | Complex and often non-linear scale-up | Linear scale-up by running the system for longer ("scaling out") | Seamless transition from laboratory discovery to industrial production. wuxiapptec.com |

| Reaction Control | Difficult to precisely control temperature and mixing | Precise control over residence time, temperature, and stoichiometry vapourtec.com | Improved yields and selectivity, suppression of side reactions. |

| Automation | Challenging to fully automate | Easily integrated with automated pumps, valves, and analytics beilstein-journals.org | High-throughput screening and library synthesis. |

Mechanistic Predictions through Advanced Machine Learning and Artificial Intelligence

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research by enabling predictive modeling and data-driven discovery.

For this compound, this could manifest in several ways:

Reaction Outcome Prediction: ML models trained on large reaction databases can predict the likely products, yields, and optimal conditions for reactions involving this compound, saving significant experimental effort.

Mechanistic Insight: AI tools can analyze kinetic data and computational results to propose and validate reaction mechanisms. This could help elucidate the complex interplay between the chloro and cyclopropyl groups during transformations, such as distinguishing between radical and ionic pathways. oup.com

De Novo Molecular Design: AI algorithms can design novel molecules based on this compound that are optimized for specific properties, such as binding affinity to a biological target or desired material characteristics.

Exploration of Novel Reactivity Patterns and Unprecedented Synthetic Transformations

The inherent strain of the cyclopropyl ring and the electronic influence of the chloro-substituent provide a fertile ground for discovering new chemical reactions. researchgate.net

Future research will likely explore:

Selective C-H Functionalization: Directing catalysts to selectively functionalize the C-H bonds of the cyclopropyl ring or the aromatic core would provide a highly atom-economical route to complex derivatives.

Controlled Ring-Opening Reactions: While often seen as an undesirable side reaction, the controlled, selective cleavage of the cyclopropane (B1198618) ring can be a powerful synthetic tool. Developing methods to trigger ring-opening with specific reagents could lead to linear alkyl chains with defined stereochemistry, as demonstrated in mechanistic studies involving cyclopropylbenzene (B146485). rsc.org

Photocatalytic and Electrochemical Transformations: These methods can access high-energy intermediates and unique reactivity patterns. nih.gov For example, photogenerated chlorine radicals could initiate novel radical-based transformations on the molecule. researchgate.net

Dual-Functionality Exploitation: Designing reactions where both the chloro group and the cyclopropyl ring participate in a concerted or sequential transformation could lead to the rapid construction of complex molecular architectures, such as polycyclic systems.

Sustainability and Circular Economy Considerations in its Chemical Lifecycle

Modern chemical research places a strong emphasis on sustainability and the principles of a circular economy. The entire lifecycle of this compound, from synthesis to disposal, offers opportunities for green innovation.

Key future perspectives include:

Greener Synthetic Routes: This involves using renewable starting materials, employing catalysts based on earth-abundant metals, and utilizing environmentally benign solvents like deep eutectic solvents. nih.gov An iron-photocatalyzed reaction that uses seawater as a chloride source exemplifies such an approach. rsc.org

Atom Economy: Developing reactions, such as C-H activation, that incorporate a greater proportion of the atoms from the reactants into the final product, thereby minimizing waste.

Biodegradation and Bioremediation: Investigating the environmental fate of this compound and developing biocatalytic or microbial methods for its degradation is crucial. google.com Encapsulating specific microorganisms in matrices could provide a method for treating waste streams containing this and other related chemicals. google.com

Chemical Recycling: Exploring pathways to chemically break down derivatives of this compound back into useful building blocks would be a significant step towards a circular chemical economy. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-3-cyclopropylbenzene, and how can purity be optimized?

- Methodology : Common approaches involve Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the cyclopropyl group to chlorobenzene derivatives. For purity, column chromatography or recrystallization using solvents like hexane/ethyl acetate is recommended. Reaction conditions (e.g., temperature, catalyst loading) must be tightly controlled to minimize byproducts like di-substituted isomers .

- Validation : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and GC-MS to confirm structural integrity and purity (>95%). Compare spectral data with PubChem or EPA DSSTox entries for benchmarking .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Use polyvinyl alcohol (PVA) or Viton gloves and Tychem® CPF 4 coveralls due to the compound’s potential skin/eye irritation risks .

- Storage : Store in amber glass vials under inert gas (N2 or Ar) at 2–8°C to prevent photodegradation and hydrolysis. Monitor for discoloration or precipitate formation as signs of decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Assign peaks using <sup>1</sup>H (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and <sup>13</sup>C (aryl carbons at δ 120–140 ppm).

- IR : Identify C-Cl stretching vibrations near 550–850 cm⁻¹ and cyclopropyl ring vibrations at ~3000 cm⁻¹.

- Mass Spectrometry : Confirm molecular ion ([M]<sup>+</sup>) and fragmentation patterns (e.g., loss of Cl· or cyclopropyl group) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Contradiction Analysis : If NMR signals overlap (e.g., cyclopropyl vs. aromatic protons), use 2D techniques (COSY, HSQC) or deuterated solvents to enhance resolution. Cross-validate with computational methods (DFT) to predict chemical shifts and compare with experimental data .

- Case Study : Discrepancies in <sup>13</sup>C NMR signals may arise from rotamers; variable-temperature NMR can clarify dynamic effects .

Q. What strategies optimize the yield of this compound in catalytic cyclopropanation?

- Experimental Design : Screen catalysts (e.g., Pd/Cu systems) and ligands (e.g., phosphines) to enhance regioselectivity. Use DOE (Design of Experiments) to evaluate factors like solvent polarity (toluene vs. DMF) and reaction time. Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps .

- Troubleshooting : Low yields may result from steric hindrance; consider bulky directing groups or microwave-assisted synthesis to accelerate reactivity .

Q. How do computational models predict the environmental persistence of this compound?

- In Silico Tools : Use EPI Suite or TEST software to estimate biodegradation (e.g., half-life in soil) and bioaccumulation (log Pow). Molecular dynamics simulations can model interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- Limitations : Experimental validation is critical, as existing ecotoxicological data for chlorinated cyclopropanes are sparse .

Q. What are the challenges in analyzing trace impurities in this compound, and how are they addressed?

- Analytical Workflow :

HPLC-PDA : Detect impurities at ppm levels using C18 columns and gradient elution.

HRMS : Assign exact masses to unknown peaks (e.g., dichloro byproducts).

Standards : Synthesize suspected impurities (e.g., 1-chloro-4-cyclopropylbenzene) for spiking experiments .

- Case Example : Isomeric impurities may co-elute; chiral columns or ion mobility spectrometry can improve separation .

Data Reliability and Reproducibility

Q. How should researchers evaluate conflicting toxicity data for this compound?

- Criteria : Classify studies using the HPV Challenge Program’s reliability tiers:

- Tier 1 : OECD guideline-compliant studies (e.g., Ames test for mutagenicity).

- Tier 2 : Studies with minor deviations but robust documentation.

- Tier 3 : Unreliable due to methodological flaws (e.g., uncontrolled exposure variables) .

- Action : Prioritize data from authoritative sources (ECHA, PubChem) and conduct in vitro assays (e.g., hepatocyte toxicity) to fill gaps .

Q. What frameworks support open-data sharing while ensuring compliance with safety regulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.